molecular formula C18H12Cl2FNOS2 B2755104 3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide CAS No. 251097-51-5

3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide

Cat. No. B2755104
CAS RN: 251097-51-5
M. Wt: 412.32
InChI Key: DLEAZLDWNQJEGA-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide, also known as 3-(2,4-dichlorobenzylsulfanyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide, is a synthetic molecule that has been studied for its potential applications in medicine and drug development. It is a member of the thiophenecarboxamide family, a group of molecules that are known for their ability to bind to certain proteins and inhibit their activity. This molecule has been studied for its potential to act as a drug target for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Transparent Aromatic Polyimides

A study investigated the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, as well as good thermomechanical stabilities, by using thiophenyl-substituted benzidines like 2,2′-Bis(thiophenyl)benzidine (BTPB) and 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB). These materials, including non-fluorinated sulfur-containing aromatic PIs, showed potential for applications in optoelectronics due to their transparency, colorlessness, and high refractive indices (Tapaswi et al., 2015).

Antimicrobial Activity

Research on thiourea derivatives, including those with various halogenated phenyl substituents, revealed their potential as antimicrobial agents. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their biofilm formation capabilities. The study highlights the potential of these derivatives for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Coordination Chemistry

In the field of coordination chemistry, research focused on the synthesis and characterization of dinucleating P2N2S ligands, which showed the ability to form cationic palladium complexes. These complexes were investigated for their potential applications in catalysis, specifically in the vinyl-addition polymerization of norbornene (Siedle et al., 2007).

Cytotoxic Activity

Studies on the synthesis and crystal structure of novel thiopyrimidine derivatives have shown that certain compounds exhibit cytotoxic activity against various human cell lines, including umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa and K562. This research contributes to the development of new anticancer drugs (Stolarczyk et al., 2018).

Carbonic Anhydrase Inhibitors

Another area of research involves the inhibition of carbonic anhydrase isozymes, which are associated with various diseases. Halogenated sulfonamides, including those related to the chemical structure of interest, have been synthesized and evaluated for their inhibition potential against isozymes like CA IX. These compounds could have applications as antitumor agents (Ilies et al., 2003).

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FNOS2/c19-12-2-1-11(15(20)9-12)10-25-16-7-8-24-17(16)18(23)22-14-5-3-13(21)4-6-14/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEAZLDWNQJEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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